N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-yl)-4-Cyano-N-[2-(Diethylamino)ethyl]Benzamide Hydrochloride is a benzothiazole-derived compound featuring a chloro-substituted benzothiazole core, a methoxy group at position 4, and a cyano-substituted benzamide moiety. The diethylaminoethyl side chain enhances its solubility in aqueous environments via protonation of the tertiary amine, while the hydrochloride salt further improves bioavailability. Its synthesis likely involves multi-step reactions, including benzothiazole ring formation, nucleophilic substitution, and amide coupling, followed by salt formation .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S.ClH/c1-4-26(5-2)12-13-27(21(28)16-8-6-15(14-24)7-9-16)22-25-19-18(29-3)11-10-17(23)20(19)30-22;/h6-11H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGJDHQEBYBJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride involves multiple steps. The synthetic routes typically include:
Formation of the Benzothiazole Core: This can be achieved through various methods such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques.
Introduction of Functional Groups: The cyano and diethylaminoethyl groups are introduced through specific reactions, often involving nitration and subsequent substitution reactions.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization and chromatography to obtain the hydrochloride salt.
Chemical Reactions Analysis
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amides and acids.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Studies indicate that it can lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action makes it a candidate for treating conditions where inflammation is a significant concern, such as cancer-related inflammation.
Case Studies
Study on A431 Cells : A study assessed the effects of this compound on A431 cells using flow cytometry and ELISA methods. Results indicated a significant reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM.
In Vivo Models : Further investigations in mouse models revealed that treatment with this compound resulted in reduced tumor growth and lower systemic inflammation markers, underscoring its therapeutic potential in oncology.
Mechanistic Insights
The biological activity of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride can be attributed to its ability to:
- Induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibit key signaling pathways (AKT/ERK), which are crucial for cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride involves its interaction with specific molecular targets. It inhibits enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Core Heterocycle Differences: The target compound’s benzothiazole core lacks the sulfone (SO₂) group present in benzodithiazine analogs (). Benzodithiazines (e.g., ) exhibit strong IR absorption at 1345–1160 cm⁻¹ due to SO₂ stretching, absent in the target compound .
Substituent Effects: Cyano Group: Present in both the target compound and ’s benzodithiazine derivative. The cyano group’s electron-withdrawing nature may enhance metabolic stability or influence π-π stacking in molecular recognition . Amino Side Chains: The diethylaminoethyl group in the target compound introduces a basic center, contrasting with the hydrazine () or hydroxyl () substituents in analogs. This likely impacts solubility and membrane permeability .
Thermal Stability :
- Benzodithiazine derivatives () decompose at higher temperatures (271–315°C) compared to unreported data for the target compound. Sulfone groups may contribute to thermal robustness .
Spectroscopic Signatures: The target compound’s ¹H-NMR would theoretically show peaks for the diethylaminoethyl chain (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7–8 ppm), similar to benzodithiazine derivatives in and . However, the absence of sulfone-related shifts distinguishes its spectrum .
Research Implications and Gaps
- Pharmacological Potential: While benzodithiazines in and are studied for antimicrobial or anti-inflammatory properties, the target compound’s bioactivity remains underexplored.
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 355.88 g/mol. The structure features a benzothiazole moiety, which is known for various pharmacological properties.
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
These findings suggest that the compound may possess effective antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The benzothiazole scaffold is also associated with anticancer properties. Research indicates that compounds containing this structure can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. The compound's ability to target specific pathways involved in cancer progression makes it a candidate for further development in cancer therapeutics .
The biological activity of this compound may be attributed to its interaction with cellular targets such as enzymes involved in DNA replication and repair. Studies utilizing computational methods have suggested that the compound can bind to these targets effectively, leading to disruption of normal cellular functions .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzothiazole derivatives against clinical isolates. The results indicated that this compound exhibited superior activity against S. aureus compared to standard antibiotics like imipenem .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that compounds with a similar structure could significantly reduce cell viability and induce apoptosis. The mechanism was linked to the activation of caspases and the generation of reactive oxygen species (ROS), which are critical in mediating cell death pathways .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can researchers optimize yield and purity?
Answer: The synthesis involves multistep organic reactions, including cyclization of the benzothiazole core, nucleophilic substitution for diethylaminoethyl attachment, and amide bond formation. Key optimization strategies include:
- Temperature control : Maintaining 0–5°C during diazotization to minimize side reactions .
- Solvent selection : Using dimethylformamide (DMF) for amide coupling due to its high polarity and stability under basic conditions .
- Purification : Employing recrystallization with ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the hydrochloride salt .
Table 1 : Yield comparison under varying conditions (from ):
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | 80 | DMF | None | 65 |
| Amidation | 25 | THF | DCC | 72 |
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Answer: Use a combination of spectroscopic and chromatographic methods:
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C4, chloro at C7) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (479.42 g/mol) and chloride counterion .
Advanced Research Questions
Q. How does the compound’s benzothiazole scaffold influence its biological activity, and what structural analogs show promise for SAR studies?
Answer: The benzothiazole core enhances DNA intercalation and kinase inhibition. Key structural features for activity include:
- Methoxy group at C4 : Increases lipophilicity and membrane permeability .
- Diethylaminoethyl side chain : Facilitates intracellular accumulation via proton sponge effect .
SAR recommendations : - Replace the 7-chloro group with fluoro to reduce toxicity (see for similar derivatives).
- Modify the cyano group to a sulfonamide to enhance hydrogen bonding with target proteins .
Q. What experimental strategies address contradictory data in cytotoxicity assays across cell lines?
Answer: Contradictions may arise from differential expression of target proteins (e.g., HDACs or topoisomerases). Mitigation approaches:
- Dose-response profiling : Use IC values across 3+ cell lines (e.g., HeLa, MCF-7, A549) to identify selective toxicity .
- Target validation : Perform siRNA knockdown or Western blotting to confirm mechanism of action .
- Metabolic stability assays : Incubate with liver microsomes to rule out false negatives due to rapid degradation .
Q. How can molecular docking guide the optimization of this compound for specific cancer targets?
Answer:
- Target selection : Prioritize proteins like HDAC6 (PDB: 5EDU) or EGFR (PDB: 1M17) based on structural homology with benzothiazole derivatives .
- Docking workflow :
- Prepare ligand (protonation states adjusted at pH 7.4).
- Grid generation around catalytic sites (e.g., zinc-binding domain for HDACs).
- Scoring with AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
- Validation : Compare docking results with experimental IC values from kinase inhibition assays .
Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life, C, and bioavailability in rodent models to identify absorption issues .
- Tissue distribution studies : Use radiolabeled compound (e.g., C) to assess tumor penetration .
- Metabolite identification : LC-MS/MS to detect inactive or toxic metabolites that explain reduced in vivo activity .
Q. How can researchers design experiments to evaluate off-target effects without high-throughput screening?
Answer:
- Panel testing : Use focused libraries (e.g., 50+ kinases or GPCRs) to identify promiscuity .
- Transcriptomics : RNA-seq on treated cells to detect pathway-level perturbations (e.g., oxidative stress or apoptosis markers) .
- CETSA : Cellular thermal shift assays to confirm target engagement and off-target protein stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
